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Compound of Interest
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Cat. No.: B1671091

An in-depth analysis of clinical trial data for Ecopipam, a selective dopamine D1 receptor
antagonist, reveals varying degrees of efficacy across Tourette Syndrome, stuttering, and
Lesch-Nyhan disease. This guide synthesizes the available quantitative data and experimental
protocols to provide researchers, scientists, and drug development professionals with a
comprehensive comparative overview of its performance in these distinct neurological
conditions.

Ecopipam, an investigational compound, is being evaluated for its potential to treat a range of
central nervous system disorders.[1][2] Its novel mechanism of action, selectively targeting the
D1 and D5 dopamine receptors, distinguishes it from many existing therapies that primarily act
on D2 receptors.[2][3] This selectivity may offer a more favorable side-effect profile, potentially
avoiding common adverse events associated with D2 antagonists, such as weight gain and
movement disorders.[4]

Efficacy in Tourette Syndrome

Clinical trials in Tourette Syndrome (TS) have provided the most robust evidence for
Ecopipam's efficacy. Multiple studies have demonstrated a significant reduction in the
frequency and severity of motor and vocal tics in both pediatric and adolescent patient
populations.
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A pivotal Phase 2b multicenter, randomized, double-blind, placebo-controlled trial involving
children and adolescents (aged =6 to <18 years) with moderate to severe TS showed that
Ecopipam significantly reduced tic severity. The primary endpoint, the mean change in the
Yale Global Tic Severity Scale Total Tic Score (YGTSS-TTS) over 12 weeks, was significantly
greater in the Ecopipam group compared to placebo. Specifically, the least squares mean
difference was -3.44 (95% CI -6.09 to -0.79, P = .01). The Clinical Global Impression of
Tourette Syndrome Severity (CGI-TS-S), the secondary endpoint, also showed greater
improvement in the Ecopipam group (P =.03).

More recently, a Phase 3 randomized withdrawal trial further solidified these findings,
demonstrating that continued treatment with Ecopipam significantly reduces the risk of
symptom relapse. In the pediatric population, continued Ecopipam use resulted in a 50% risk
reduction for relapse compared to placebo (HR, 0.5; 95% CI, 0.3-0.8; P =.008). A similar risk
reduction was observed in the overall cohort, which included both pediatric and adult
participants (HR, 0.5; 95% CI, 0.3-0.8; P = .005). The study found that 41.9% of pediatric
subjects randomized to continue Ecopipam relapsed, compared to 68.1% of those who
switched to placebo.

Tourette Syndrome Clinical Trial Efficacy

Data
Study Phase Key Findings

50% reduction in relapse risk compared to
Phase 3

placebo (pediatric and overall population)

41.9% relapse rate in the Ecopipam group vs.

68.1% in the placebo group (pediatric)

Significant reduction in Yale Global Tic Severity
Phase 2b Scale Total Tic Score (YGTSS-TTS) compared
to placebo (P = .01)

30% reduction in YGTSS-TTS from baseline to
week 12

Greater improvement in Clinical Global
Impression of Tourette Syndrome Severity (CGI-
TS-S) (P =.03)
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Experimental Protocol: Phase 3 Tourette Syndrome Trial
(NCT05615220)

This multicenter study featured an open-label stabilization period followed by a double-blind,
placebo-controlled, randomized withdrawal period.

e Screening and Enrollment: Following a 28-day screening period, eligible subjects (= 6 years
of age, = 18 kg, with a TS diagnosis and a minimum YGTSS-R Total Tic Score of 20) were
enrolled.

» Open-Label Stabilization: This period consisted of a 4-week titration phase to reach a target
steady-state dose of 1.8 mg/kg/day of Ecopipam, followed by an 8-week maintenance
phase.

o Randomized Withdrawal: Responders from the open-label phase were randomized 1:1 to
either continue with Ecopipam (1.8 mg/kg/day) or switch to a placebo for a 12-week double-
blind period.

e Primary Endpoint: The primary efficacy endpoint was the time to relapse for pediatric
subjects. Relapse was defined as a 50% or greater reduction in the YGTSS-TTS score
achieved at week 12 of the open-label phase.
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Screening & Enrollment

28-Day Screening Period
Inclusion Criteria Met
(YGTSS-R = 20)

Open-Label Stabilvzation (12 Weeks)

4-Week Titration Phase
(Target Dose: 1.8 mg/kg/day Ecopipam)

l

8-Week Maintenance Phase

Randomization (Responders)

1:1 Randomization

Double-Bvind Withdrawal (12 Weeks)

Continue Ecopipam

(1.8 mg/kg/day) B Switch to Placebo

Primary Endpoint Assessment

Time to Relapse

Click to download full resolution via product page

Phase 3 Tourette Syndrome Trial Workflow

Efficacy in Stuttering (Childhood-Onset Fluency
Disorder)
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Research into Ecopipam's effectiveness for stuttering is in its earlier stages, with promising
preliminary results from an open-label pilot study. This study suggested that a majority of adult
participants showed improvement in their stuttering symptoms, and the medication was well-
tolerated. Positive outcomes included increased speech fluency, faster reading completion, and
a shortened duration of stuttering events.

Stuttering Clinical Trial Efficacy Data

Study Phase Key Findings

Majority of participants demonstrated

Open-Label Pilot ) ) )
Improvement in stuttering

Increased speech fluency and faster reading

completion observed

Well-tolerated with no serious adverse effects

Experimental Protocol: Open-Label Pilot Study in
Stuttering (NCT02909088)

This study aimed to evaluate the efficacy and tolerability of Ecopipam in adults with childhood-

onset fluency disorder.

 Inclusion Criteria: Subjects had to meet DSM-IV criteria for stuttering with an onset before
ten years of age and have a score of moderate or higher on the Stuttering Severity
Instrument-Fourth Edition (SSI-IV).

» Dosing Regimen: Participants started with 50 mg of Ecopipam per day for two weeks. If
there was no improvement, the dose was increased to 100 mg per day for the remaining six

weeks of the trial.

o Outcome Measures: Efficacy was assessed using the SSI-1V total score, the Clinical Global
Impression (CGI), the Subjective Screening of Stuttering (SSS), and the Overall Assessment
of the Speaker's Experience of Stuttering (OASES).
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Enrollment

Adults with Childhood-Onset
Fluency Disorder (Stuttering)

Treatment Priotocol (8 Weeks)

Weeks 1-2:
50 mg/day Ecopipam

Improvement?

Weeks 3-8: Weeks 3-8:
Continue 50 mg/day Increase to 100 mg/day

Efficacy Assessment

Outcome Measures:
- SSI-IV
- CGl
- SSS
- OASES

Click to download full resolution via product page
Stuttering Open-Label Pilot Study Workflow

Efficacy in Lesch-Nyhan Disease

The investigation of Ecopipam for Lesch-Nyhan disease (LND), a rare genetic disorder
characterized by severe self-injurious behaviors (SIB), has been more challenging. A dose-
escalation study in five subjects with LND suggested that Ecopipam was well-tolerated, with
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sedation being the most common dose-limiting event. While this study was primarily focused on
safety, some exploratory measures suggested a potential reduction in SIB.

However, a subsequent double-blind, placebo-controlled, crossover trial was terminated early
after enrolling 10 of the planned 20 patients due to unanticipated side effects, likely related to
the administration of a single large dose without a titration phase. Despite the early termination,
the limited data suggested that Ecopipam appeared to reduce SIB in most cases. One patient
who continued in an open-label extension maintained a significant reduction in SIB for over a
year with no apparent side effects.

Lesch-Nyhan Disease Clinical Trial Efficacy

Data
Study Type Key Findings

Well-tolerated; exploratory measures suggested
Dose-Escalation (n=5) potential reduction in self-injurious behavior

(SIB)

) ) Limited data suggested a reduction in SIB in
Double-Blind Crossover (Terminated)
most cases

) Maintained a striking reduction in SIB for over a
Open-Label Extension (n=1)
year

Experimental Protocol: Terminated Double-Blind
Crossover Trial in Lesch-Nyhan Disease

This study was designed as a three-period crossover trial.
o Design: A double-blind, three-period crossover trial of a single dose of Ecopipam.
o Study Population: Subjects with Lesch-Nyhan Disease.

o Termination: The study was terminated early due to side effects.

Mechanism of Action: D1 Receptor Antagonism
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Ecopipam's therapeutic effects are attributed to its selective antagonism of the dopamine D1
receptor family (D1 and D5 receptors). Dopamine is a crucial neurotransmitter in the brain, and
its receptors are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. In
conditions like Tourette Syndrome, it is hypothesized that a supersensitivity of D1 receptors
may contribute to the repetitive and compulsive behaviors. By blocking these receptors,
Ecopipam modulates dopamine signaling pathways, which is thought to alleviate the
symptoms of these disorders.

Dopamine Ecopipam

D1 Receptor

Postsynaptic Neuron

i

Downstream Signaling
(e.g., CAMP pathway)

Modulation of Neurological
Symptoms (e.g., Tics)

Click to download full resolution via product page
Ecopipam's D1 Receptor Antagonist Mechanism

Conclusion

Ecopipam demonstrates a clear therapeutic potential, particularly in Tourette Syndrome, where
robust clinical trial data supports its efficacy in reducing tics and preventing relapse. Its efficacy
in stuttering is promising but requires further investigation in larger, controlled trials. For Lesch-
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Nyhan disease, while early signals were encouraging, the challenges encountered in clinical
trials highlight the need for carefully designed studies to establish a safe and effective dosing
regimen. The selective D1 receptor antagonist mechanism of Ecopipam holds promise for a
new class of treatments for these and potentially other neurological disorders, offering a
different therapeutic approach compared to existing D2 receptor antagonists.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b1671091?utm_src=pdf-body
https://www.benchchem.com/product/b1671091?utm_src=pdf-custom-synthesis
https://emalexbiosciences.com/news/emalex-biosciences-lead-candidate-meets-primary-and-secondary-endpoints-in-phase-3-tourette-syndrome-study/
https://synapse.patsnap.com/article/what-clinical-trials-have-been-conducted-for-ecopipam
https://synapse.patsnap.com/article/what-is-ecopipam-used-for
https://pubmed.ncbi.nlm.nih.gov/31369655/
https://www.benchchem.com/product/b1671091#cross-study-comparison-of-ecopipam-s-efficacy-in-different-neurological-disorders
https://www.benchchem.com/product/b1671091#cross-study-comparison-of-ecopipam-s-efficacy-in-different-neurological-disorders
https://www.benchchem.com/product/b1671091#cross-study-comparison-of-ecopipam-s-efficacy-in-different-neurological-disorders
https://www.benchchem.com/product/b1671091#cross-study-comparison-of-ecopipam-s-efficacy-in-different-neurological-disorders
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1671091?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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